molecular formula C12H14N2O3 B11877357 2-Isopropyl-7-methoxypyrazolo[1,5-a]pyridine-4-carboxylic acid

2-Isopropyl-7-methoxypyrazolo[1,5-a]pyridine-4-carboxylic acid

Cat. No.: B11877357
M. Wt: 234.25 g/mol
InChI Key: PPOLRTCKWXWFDN-UHFFFAOYSA-N
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Description

2-Isopropyl-7-methoxypyrazolo[1,5-a]pyridine-4-carboxylic acid is a heterocyclic compound with the molecular formula C12H14N2O3 and a molecular weight of 234.25 g/mol This compound is characterized by its pyrazolo[1,5-a]pyridine core structure, which is substituted with an isopropyl group at the 2-position and a methoxy group at the 7-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-7-methoxypyrazolo[1,5-a]pyridine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-isopropyl-3-methoxypyridine with hydrazine hydrate to form the pyrazolo[1,5-a]pyridine core. This intermediate is then subjected to carboxylation using carbon dioxide under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-7-methoxypyrazolo[1,5-a]pyridine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide variety of derivatives with different functional groups .

Scientific Research Applications

2-Isopropyl-7-methoxypyrazolo[1,5-a]pyridine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Isopropyl-7-methoxypyrazolo[1,5-a]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    2-Isopropyl-7-methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid: Similar structure but with the carboxylic acid group at the 3-position.

    2-Isopropyl-7-methoxypyrazolo[1,5-a]pyridine-5-carboxylic acid: Similar structure but with the carboxylic acid group at the 5-position.

    2-Isopropyl-7-methoxypyrazolo[1,5-a]pyridine-6-carboxylic acid: Similar structure but with the carboxylic acid group at the 6-position.

Uniqueness

The uniqueness of 2-Isopropyl-7-methoxypyrazolo[1,5-a]pyridine-4-carboxylic acid lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the carboxylic acid group at the 4-position, along with the isopropyl and methoxy substituents, can result in distinct interactions with molecular targets and unique properties compared to its analogs .

Properties

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

7-methoxy-2-propan-2-ylpyrazolo[1,5-a]pyridine-4-carboxylic acid

InChI

InChI=1S/C12H14N2O3/c1-7(2)9-6-10-8(12(15)16)4-5-11(17-3)14(10)13-9/h4-7H,1-3H3,(H,15,16)

InChI Key

PPOLRTCKWXWFDN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN2C(=CC=C(C2=C1)C(=O)O)OC

Origin of Product

United States

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